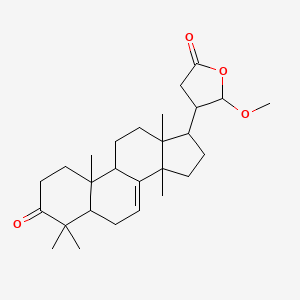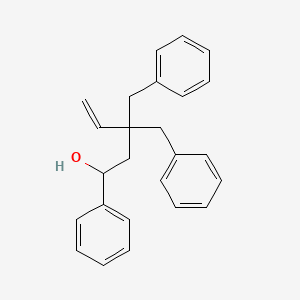
3,3-Dibenzyl-1-phenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibenzyl-1-phenylpent-4-en-1-ol is an organic compound with the molecular formula C25H26O. It is characterized by its complex structure, which includes a phenyl group, two benzyl groups, and a pentenol chain. This compound is primarily used as a reagent in the synthesis of fused and bridged tetrahydrofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibenzyl-1-phenylpent-4-en-1-ol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base, followed by hydrogenation and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibenzyl-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dibenzyl-1-phenylpent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including fused and bridged tetrahydrofurans.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dibenzyl-1-phenylpent-4-en-1-ol exerts its effects involves its interaction with various molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for specific enzymes, leading to the formation of reaction products that can be analyzed to understand enzyme activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dibenzyl-1-phenylpent-4-en-1-ol-d5: A deuterated analog used in isotope labeling studies.
γ-Ethenyl-α-phenyl-γ-(phenylmethyl)-benzenebutanol: Another name for the same compound, highlighting its structural features.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis.
Properties
IUPAC Name |
3,3-dibenzyl-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O/c1-2-25(18-21-12-6-3-7-13-21,19-22-14-8-4-9-15-22)20-24(26)23-16-10-5-11-17-23/h2-17,24,26H,1,18-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBYZPGEMOYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)
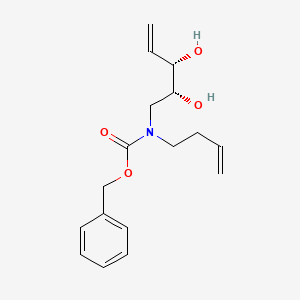
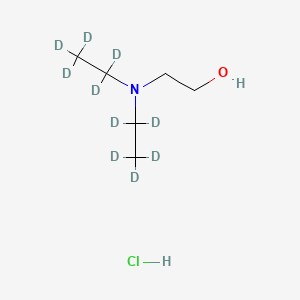

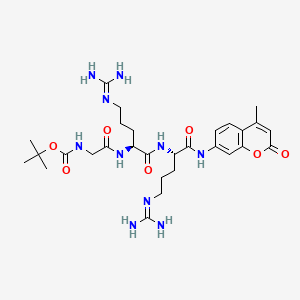

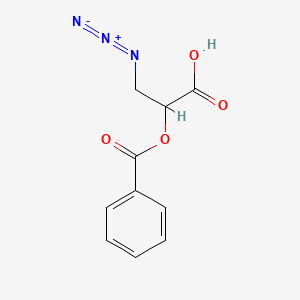
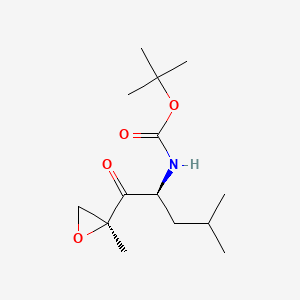
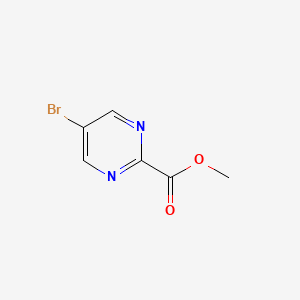
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
